(2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine
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Overview
Description
(2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine: is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which allows for the selective introduction of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis or other advanced synthetic techniques that ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The biphenyl structure allows for cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Photoredox Catalysts: For trifluoromethylation, catalysts like [Ru(bpy)3]2+ or Ir(ppy)3 are commonly used under visible light.
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: For reduction reactions, reagents like lithium aluminum hydride or sodium borohydride are effective.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Scientific Research Applications
Chemistry: In chemistry, (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability .
Biology and Medicine: This compound has potential applications in drug discovery and development. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers are exploring its use in designing new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used in the production of advanced materials, such as polymers and coatings. Its unique properties can improve the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanamine
- [3-Fluoro-4-(trifluoromethyl)phenyl]methanol
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
Uniqueness: (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is unique due to its specific substitution pattern on the biphenyl scaffold. The combination of fluorine and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds .
Properties
IUPAC Name |
[3-fluoro-4-[3-(trifluoromethyl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c15-13-6-9(8-19)4-5-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H,8,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGPXHISJQOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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